molecular formula C23H25F6N3OS B12300442 N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide

N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide

Cat. No.: B12300442
M. Wt: 505.5 g/mol
InChI Key: LTFFYVVCUVYZPE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged from early 21st-century advancements in organocatalysis, a field revitalized by the need for metal-free, environmentally benign synthetic methods. In 2003, Jacobsen’s group reported its synthesis and initial catalytic applications in Synlett, highlighting its efficacy in enantioselective transformations. Derived from bis(trifluoromethyl)aniline, the thiourea moiety was strategically designed to exploit hydrogen-bonding interactions with substrates, enabling precise stereochemical control. This innovation addressed longstanding challenges in accessing enantiopure intermediates for pharmaceuticals and agrochemicals.

The discovery aligned with contemporaneous efforts to expand the scope of thiourea catalysts beyond ureas and squaramides. Early studies focused on its ability to stabilize oxocarbenium ions and iminium intermediates, facilitating nucleophilic additions with high enantiomeric excess. Its modular structure—featuring a chiral benzylamide backbone and electron-deficient aryl groups—allowed systematic optimization of catalytic activity and selectivity.

Rationale for Academic Interest

Academic interest in this compound stems from three key attributes:

  • Stereoelectronic Tunability : The 3,5-bis(trifluoromethyl)phenyl group enhances electrophilicity at the thiourea sulfur, while the N-benzyl-N,3,3-trimethylbutanamide moiety imposes conformational rigidity, preorganizing the catalyst for substrate binding.
  • Broad Substrate Compatibility : It catalyzes reactions ranging from Pictet-Spengler cyclizations to Mannich-type additions, demonstrating versatility across multiple bond-forming processes.
  • Mechanistic Insights : Studies using this catalyst have elucidated non-covalent activation modes, particularly thiourea-mediated anion binding and transition-state stabilization.

For example, in glycosylation reactions, the catalyst facilitates chloride dissociation from glycosyl donors, generating reactive oxocarbenium ions that undergo stereoselective trapping by nucleophiles. This mechanism contrasts with traditional Lewis acid catalysis, offering a complementary strategy for constructing stereogenic centers.

Scope and Limitations of the Present Review

This review focuses on the compound’s:

  • Synthetic Applications : Emphasis on enantioselective C–C and C–X bond formations.
  • Structure-Activity Relationships : Role of substituents in modulating catalytic performance.
  • Mechanistic Proposals : Hydrogen-bonding interactions and transition-state models.

Excluded topics include:

  • Safety and Handling : Despite available hazard data (e.g., skin/eye irritation potential), pharmacological and toxicological profiles fall outside this review’s purview.
  • Industrial-Scale Processes : Discussions are limited to academic research contexts.

The following table summarizes key physicochemical properties derived from experimental data:

Property Value Source
Molecular Formula C₂₃H₂₅F₆N₃OS
Molecular Weight 529.52 g/mol
Optical Activity ([α]²⁰/D) -57.0° (c = 1 in chloroform)
Melting Point 147–152 °C
Hazard Classifications Skin/Eye Irritant, Respiratory Irritant

Properties

IUPAC Name

N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)32(4)13-14-8-6-5-7-9-14)31-20(34)30-17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFFYVVCUVYZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Pathway

The most widely reported method involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral β-amino amide precursor. The general steps include:

  • Synthesis of 3,5-bis(trifluoromethyl)phenyl isothiocyanate :
    • Prepared via thiophosgene treatment of 3,5-bis(trifluoromethyl)aniline.
    • Reaction conditions: Anhydrous dichloromethane, 0°C, 30 minutes.
  • Coupling with (S)-N-benzyl-2-amino-N,3,3-trimethylbutanamide :
    • The β-amino amide is reacted with the isothiocyanate in tetrahydrofuran (THF) at room temperature for 12–24 hours.

Representative Reaction:
$$
\text{(S)-N-Benzyl-2-amino-N,3,3-trimethylbutanamide} + \text{3,5-bis(trifluoromethyl)phenyl isothiocyanate} \xrightarrow{\text{THF, rt}} \text{Target Compound}
$$

Optimized Conditions

Parameter Optimal Value
Solvent THF or dichloromethane
Temperature 20–25°C
Reaction Time 12–24 hours
Yield 72–85%

Key Considerations :

  • Steric hindrance from the 3,5-bis(trifluoromethyl) group necessitates prolonged reaction times.
  • Chiral purity is maintained by using enantiomerically pure β-amino amide precursors.

Multi-Step Synthesis from 3,5-Bis(trifluoromethyl)benzyl Chloride

Halogenation-Amination Sequence

This method, detailed in patents, involves:

  • Preparation of 3,5-bis(trifluoromethyl)benzyl chloride :
    • Synthesized from 3,5-bis(trifluoromethyl)benzyl alcohol using thionyl chloride (SOCl₂) in dimethylformamide (DMF).
  • Amination with N-benzyl-N,3,3-trimethyl-2-aminobutanamide :
    • Conducted in methanol with excess methylamine (5:1 molar ratio) at 50°C.

Critical Data :

  • Conversion : >99.5% (GC analysis).
  • Molar Yield : 84% after distillation.

Stereochemical Control

  • The chiral center at the C2 position is introduced via resolution using L-tartaric acid derivatives.
  • Asymmetric induction is enhanced by thiourea’s hydrogen-bonding interactions during crystallization.

One-Pot Tandem Synthesis

Integrated Approach

A streamlined protocol combines:

  • In-situ generation of 3,5-bis(trifluoromethyl)phenyl isothiocyanate :
    • Achieved by treating 3,5-bis(trifluoromethyl)aniline with thiophosgene.
  • Simultaneous coupling and cyclization :
    • The β-amino amide precursor is added directly to the isothiocyanate mixture, avoiding intermediate isolation.

Advantages :

  • Reduces purification steps.
  • Overall yield increases to 78–82%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity (ee) Scalability
Isothiocyanate Coupling 72–85 ≥99 95–98% Moderate
Halogenation-Amination 84 97 90% High
One-Pot Tandem 78–82 95 93% Limited

Key Observations :

  • The halogenation-amination route offers superior scalability but lower enantiomeric excess (ee).
  • Isothiocyanate coupling is preferred for high-purity applications despite moderate scalability.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane/ethyl acetate, 3:1) removes unreacted isothiocyanate.
  • Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.21 (s, 6H, C(CH₃)₂), 2.98 (s, 3H, NCH₃), 4.52 (d, 2H, CH₂Ph), 7.32–7.45 (m, 5H, Ar-H).
  • MS (ESI+) : m/z 505.5 [M+H]⁺.

Industrial-Scale Considerations

Cost-Efficiency

  • Use of 3,5-bis(trifluoromethyl)benzyl chloride reduces raw material costs by 30% compared to isothiocyanate routes.
  • Recycling methanol from reaction mixtures cuts solvent expenses by 40%.

Environmental Impact

  • Thiophosgene alternatives (e.g., CS₂/Cl₂) are under investigation to reduce toxicity.
  • Aqueous workup protocols minimize organic waste.

Emerging Methodologies

Enzymatic Resolution

  • Lipase-catalyzed kinetic resolution achieves 99% ee but requires specialized biocatalysts.
  • Limited to small-scale synthesis due to enzyme costs.

Flow Chemistry

  • Continuous-flow systems reduce reaction times to 2–4 hours with 80% yield.
  • Enhanced temperature control improves reproducibility.

Challenges and Solutions

Challenge Mitigation Strategy
Low solubility of CF₃ groups Use polar aprotic solvents (DMF, DMSO)
Byproduct formation Excess methylamine (5:1 ratio) suppresses bis-adducts
Chirality loss Low-temperature crystallization in ethanol/water

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

Asymmetric Organic Synthesis

One of the most significant applications of N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide lies in its role as an organocatalyst in asymmetric synthesis. Organocatalysts are pivotal in producing enantiomerically enriched compounds without the need for metal catalysts, which can often be toxic or expensive.

  • Mechanism of Action : The compound operates through dual activation mechanisms—forming hydrogen bonds with substrates and stabilizing transition states. This leads to enhanced enantioselectivity in reactions such as Michael additions and aldol reactions.
  • Case Studies : Research has demonstrated that using this thiourea derivative significantly improves yields and enantioselectivity in various asymmetric transformations compared to traditional methods. For instance, a study showed that it facilitated the synthesis of chiral amines with high enantiomeric excess (ee) values .

Pharmaceutical Applications

The unique properties of this compound also make it a candidate for pharmaceutical development.

  • Anticancer Activity : Preliminary studies have indicated that compounds containing thiourea moieties exhibit anticancer properties. The trifluoromethyl substitution may enhance biological activity by improving lipophilicity and bioavailability.
  • Targeted Drug Delivery : The compound's ability to form stable complexes with various biomolecules opens avenues for targeted drug delivery systems, potentially allowing for more effective treatment regimens with reduced side effects.

Material Science

Beyond organic synthesis and pharmaceuticals, this compound has implications in material science.

  • Polymer Chemistry : Its reactivity can be harnessed to create functional polymers with specific properties. The incorporation of trifluoromethyl groups can impart desirable characteristics such as thermal stability and resistance to solvents.
  • Nanomaterials : Research is ongoing into the use of this compound in synthesizing nanostructured materials that can be used in sensors or catalysis due to their high surface area and unique electronic properties.

Environmental Applications

The environmental impact of chemical processes is a growing concern. The use of organocatalysts like this compound can lead to greener synthetic pathways.

  • Green Chemistry : By facilitating reactions at lower temperatures and pressures while reducing the need for hazardous reagents or solvents, this compound aligns with the principles of green chemistry.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Asymmetric SynthesisOrganocatalyst for enantioselective reactionsHigh yields and selectivity
PharmaceuticalPotential anticancer agentImproved efficacy and bioavailability
Material ScienceFunctional polymers and nanostructured materialsEnhanced stability and performance
Environmental ChemistryGreen synthetic pathwaysReduced environmental impact

Mechanism of Action

The compound exerts its effects through its thiourea moiety, which can form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating various organic transformations . The molecular targets include nucleophiles and electrophiles, and the pathways involved often include hydrogen bonding and nucleophilic attack.

Comparison with Similar Compounds

Stereoisomeric Variants

  • Price: Priced comparably to the (S)-enantiomer, though specific data vary by supplier .

Substituent Modifications

  • N-Benzhydryl Analog :

    • Structure : Replaces benzyl with benzhydryl (C₆H₅)₂CH–.
    • CAS : 1186602-28-7
    • Impact : Increased steric bulk may enhance substrate binding in catalysis but reduce solubility.
    • Price : Higher ($232 for 98% purity) compared to the benzyl variant (€424/1g) .
  • Ureido vs. Key Difference: Urea (NH–CO–NH) replaces thiourea (NH–CS–NH), reducing acidity and hydrogen-bond strength. Synthesis Yield: 66–75% for ureido derivatives vs. >99% for thiourea precursors .

Structural Analogues in Organocatalysis

  • Cinchona Alkaloid-Based Thioureas :

    • Example : N-[3,5-Bis(trifluoromethyl)phenyl]-N[1]-(9R)-cinchonan-9-yl-thiourea .
    • Key Difference : Incorporates a rigid cinchona backbone, improving enantioselectivity in reactions like Friedel–Crafts alkylation .
    • Catalytic Performance : Outperforms simpler benzyl derivatives in certain asymmetric syntheses .
  • Binaphthyl Thioureas :

    • Example : N,N'-(S)-(1,1'-Binaphthalene)-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS: 914497-25-9) .
    • Key Difference : Axial chirality from binaphthyl groups enables unique stereochemical control.

Comparative Data Table

Compound Name / Feature CAS Functional Group Stereochemistry Price (Purity) Key Application
(S)-N-Benzyl thiourea derivative 959979-30-7 Thiourea S-configuration €424.00/g (98%) Asymmetric catalysis
(R)-N-Benzyl thiourea derivative 1938090-71-1 Thiourea R-configuration Inquire Catalysis studies
N-Benzhydryl thiourea derivative 1186602-28-7 Thiourea Not specified $232/100mg (98%) Sterically demanding reactions
Cinchona-based thiourea 1256245-84-7 Thiourea 9R-configuration JPY38,000/100mg High-selectivity catalysis
Ureido derivative (3,5-bis-CF₃ substituted) Not specified Urea R,R-configuration Not available Comparative catalysis studies

Biological Activity

N-benzyl-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N,3,3-trimethylbutanamide is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, properties, and biological implications based on recent research findings.

Structural Overview

The compound features a benzyl group , a thiourea moiety , and a trifluoromethyl-substituted aromatic ring . Its molecular formula is C23H25F6N3OS, with a molecular weight of approximately 505.5 g/mol. The presence of trifluoromethyl groups significantly enhances its electronic properties and solubility in organic solvents, making it suitable for various catalytic applications in organic synthesis .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiourea Moiety : Reaction between benzylamine and isothiocyanates.
  • Introduction of Trifluoromethyl Groups : Utilization of trifluoromethylated phenols or anilines.
  • Final Coupling : Amidation with N,N-dialkylamines to yield the final product.

1. Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines.
  • Mechanism of Action : Proposed mechanisms include induction of apoptosis and cell cycle arrest.

2. Inhibition of Steroid 5α-reductase Type 1 (SRD5A1)

The compound has been investigated for its inhibitory effects on SRD5A1, an enzyme implicated in androgenic alopecia and prostate cancer:

  • IC50 Values : Related compounds have shown IC50 values around 1.44 µM with low cytotoxicity (IC50 = 29.99 µM against human keratinocytes) indicating a promising therapeutic profile for conditions related to androgen metabolism .
  • Mechanism : The inhibition involves suppression of SRD5A1 expression and mixed-mode inhibition, which may provide a dual mechanism of action beneficial for drug development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of N-benzyl derivatives in vitro against breast cancer cells. Results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM.

Case Study 2: SRD5A1 Inhibition

Another investigation focused on the effects of N-benzyl derivatives on human keratinocyte cells. The compound demonstrated effective inhibition of dihydrotestosterone (DHT) production by up to 46% at sub-cytotoxic concentrations.

Comparative Analysis

CompoundStructure FeaturesBiological ActivityIC50 (µM)
This compoundBenzyl group, thiourea moietyAnticancer; SRD5A1 inhibitor1.44
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amideSimilar trifluoromethyl structureAnticancer; DHT production inhibition1.44
Other Trifluoromethyl CompoundsVaried substitutionsDiverse biological activitiesVaries

Q & A

Q. What synthetic strategies are effective for constructing the carbamothioyl and trifluoromethyl groups in this compound?

  • Methodology : Use thiourea-forming reactions (e.g., isothiocyanate intermediates) under anhydrous conditions. For trifluoromethyl groups, consider electrophilic substitution using 3,5-bis(trifluoromethyl)aniline derivatives as precursors. Optimize reaction stoichiometry to avoid over-functionalization .
  • Validation : Confirm intermediate structures via 19F^{19}\text{F} NMR to track trifluoromethyl incorporation and IR spectroscopy for thiourea (-N-C=S) bond formation (~1250–1350 cm1^{-1}) .

Q. How can NMR spectroscopy resolve structural ambiguities in the thiourea and benzyl moieties?

  • Methodology : Employ 1H^{1}\text{H}-13C^{13}\text{C} HMBC to correlate thiourea NH protons with adjacent carbons. For benzyl group stereochemistry, use NOESY to detect spatial proximity between benzyl protons and trimethylbutanamide methyl groups .
  • Reference : Theoretical vibrational spectra of analogous trifluoromethylphenyl isothiocyanates (e.g., ) can guide peak assignments for thiourea vibrations.

Q. What purification techniques are optimal for isolating this hydrophobic compound?

  • Methodology : Use reverse-phase column chromatography (C18 stationary phase, acetonitrile/water gradient) or recrystallization from tert-butyl methyl ether. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of the carbamothioyl moiety?

  • Methodology : Perform Hammett analysis to correlate substituent effects with reaction rates (e.g., nucleophilic substitution at the thiourea sulfur). Compare with non-fluorinated analogs to isolate electronic contributions .
  • Data : Thermodynamic data from 3,5-bis(trifluoromethyl)aniline (e.g., reaction enthalpy ΔH\Delta H) can model substituent effects on activation barriers .

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